N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound characterized by the presence of both difluorocyclohexyl and trifluoromethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of 4,4-difluorocyclohexylamine: This can be achieved by the reduction of 4,4-difluorocyclohexanone using a suitable reducing agent such as sodium borohydride.
Acylation: The resulting amine is then acylated with 2-[4-(trifluoromethoxy)phenyl]acetyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide
- N-(4,4-difluorocyclohexyl)-2-[4-(methoxy)phenyl]acetamide
Uniqueness
N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of both difluorocyclohexyl and trifluoromethoxyphenyl groups, which impart distinct chemical and physical properties. These properties may include enhanced stability, specific binding affinities, and unique reactivity patterns compared to similar compounds.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F5NO2/c16-14(17)7-5-11(6-8-14)21-13(22)9-10-1-3-12(4-2-10)23-15(18,19)20/h1-4,11H,5-9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSFTYRAPHQSOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=C(C=C2)OC(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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